molecular formula C14H17N3O4S2 B3038317 3,3'-(Azanediylbis(methylene))dibenzenesulfonamide CAS No. 857003-88-4

3,3'-(Azanediylbis(methylene))dibenzenesulfonamide

Cat. No.: B3038317
CAS No.: 857003-88-4
M. Wt: 355.4 g/mol
InChI Key: VDLPFKRXQORLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-(Azanediylbis(methylene))dibenzenesulfonamide (CAS 857003-88-4) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C14H17N3O4S2 and a molecular weight of 355.43 g/mol , this benzenesulfonamide derivative is characterized by a structure featuring two sulfonamide groups linked by a nitrogen atom . This compound is part of the sulfonamide class of chemicals, which are extensively investigated in medicinal chemistry for their diverse biological activities . Researchers utilize this specific molecule as a key intermediate or building block in the synthesis and development of novel compounds with potential therapeutic applications. Its structural features make it a valuable scaffold for exploring interactions in various biochemical assays. As a standard in analytical research, it is used in method development and quality control studies. The product is offered with a minimum purity of 98% and is accompanied by analytical documentation, including NMR, HPLC, and LC-MS data . Intended Use and Handling: This product is strictly labeled "For Research Use Only" (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and federal regulations for the safe handling and disposal of laboratory chemicals.

Properties

IUPAC Name

3-[[(3-sulfamoylphenyl)methylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLPFKRXQORLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CNCC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural uniqueness lies in its azanediylbis(methylene) linker. Below is a comparison with similar dibenzenesulfonamides:

Compound Name Linker Type Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
3,3'-(Azanediylbis(methylene))dibenzenesulfonamide ─NH─CH₂─CH₂─NH─ Central amine with methylene spacers C₁₄H₁₈N₄O₄S₂ 394.45 Not reported
N,N′-(1,4-Phenylenebis(methylene))dibenzenesulfonamide 1,4-Phenylenebis(methylene) Rigid aromatic linker C₂₀H₂₀N₂O₄S₂ 416.51 293–295
N,N'-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide 1,3-Phenylenebis(methylene) Meta-substituted aromatic linker C₂₄H₂₈N₂O₄S₂ 472.60 Not reported
N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) Ethane-1,2-diyl Flexible aliphatic linker C₁₆H₂₀N₂O₄S₂ 368.47 Not reported

Key Observations :

  • Flexibility vs.
  • Electronic Effects : The central amine in the target compound may participate in hydrogen bonding or protonation, unlike purely aliphatic or aromatic linkers .

Analysis :

  • The absence of carbonyl groups in the target compound may reduce binding affinity compared to derivatives like Compound 13, where carbonyls enhance interactions with CA active sites .
  • The central amine’s protonation state could modulate solubility and membrane permeability, affecting in vivo efficacy.

Physicochemical and Crystallographic Properties

  • Crystallography: N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide () crystallizes in a monoclinic system (P21/n) with unit cell parameters a = 9.1865 Å, b = 19.0679 Å, c = 14.3870 Å, and β = 106.122° . The dihedral angles between pendant rings (77.44° and 79.23°) suggest a twisted conformation, contrasting with the likely more linear geometry of the target compound’s aliphatic linker.
  • Solubility : The target compound’s amine linker may improve aqueous solubility compared to ethyl-substituted analogs (e.g., ), where hydrophobic groups dominate .

Biological Activity

3,3'-(Azanediylbis(methylene))dibenzenesulfonamide, with the CAS number 857003-88-4, is a sulfonamide compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O4S2
  • Molecular Weight : 355.43 g/mol
  • Boiling Point : Approximately 626.7 ± 65.0 °C at 760 mmHg
  • Purity : Not less than 98% .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological macromolecules. The compound can bind to the active sites or allosteric sites of enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to significant biological effects, including:

  • Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor, affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties.
  • Anticancer Potential : Research is ongoing to explore its efficacy against various cancer cell lines .

Antimicrobial Properties

Recent studies have focused on the antimicrobial effects of this compound. It was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus .

Anticancer Activity

In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 10 µM after 48 hours of treatment

This suggests a promising avenue for further research into its potential as an anticancer agent .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the enzyme inhibition properties of this compound on carbonic anhydrase. The compound demonstrated significant inhibition with an IC50 value of approximately 20 µM. This inhibition could have implications in treating conditions related to carbonic anhydrase dysregulation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, researchers evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus. The compound reduced biofilm formation by approximately 50% at a concentration of 32 µg/mL, indicating its potential use in preventing infections associated with biofilm-forming bacteria .

Q & A

Q. What are the standard synthetic protocols for 3,3'-(Azanediylbis(methylene))dibenzenesulfonamide, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution between benzenesulfonyl chloride and a diamine precursor (e.g., 1,3-phenylenediamine derivative) in aqueous basic media. Key steps include:

  • Reaction conditions : Use of NaHCO₃ or NaOH to deprotonate the amine, ensuring stoichiometric control to avoid polysubstitution .
  • Characterization : Confirmation via ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm), IR (S=O stretching at ~1150–1350 cm⁻¹), and mass spectrometry (parent ion at m/z ~414) .
  • Crystallography : Single-crystal X-ray diffraction confirms the central azanediylbis(methylene) bridge and planar sulfonamide groups (bond angles: C-N-C ~120°) .

Q. How is the structural integrity of this compound validated in solution vs. solid state?

  • Solid-state : X-ray crystallography (e.g., Acta Crystallographica data) provides bond lengths (S–N: ~1.63 Å) and torsion angles .
  • Solution-state : ¹H-NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) and DOSY experiments confirm molecular weight and aggregation behavior .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Discrepancies in antibacterial or enzymatic inhibition results may arise from:

  • Purity : HPLC-MS analysis (e.g., >98% purity thresholds) to exclude byproducts .
  • Assay conditions : Standardize pH (e.g., phosphate buffer at pH 7.4), temperature (37°C), and solvent (DMSO concentration <1%) .
  • Statistical validation : Use ANOVA or multivariate regression to assess dose-response variability .

Q. How can computational modeling optimize the compound’s pharmacological profile?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to targets like carbonic anhydrase.
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzene rings) with bioactivity .
  • Validation : Compare computed logP values (~2.1) with experimental HPLC retention times .

Q. What advanced separation techniques purify this compound from complex mixtures?

  • HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve sulfonamide isomers .
  • Membrane filtration : Nanofiltration (MWCO 500 Da) removes unreacted benzenesulfonyl chloride .

Methodological Notes

  • Experimental Design : Use factorial design (e.g., 2³ factorial matrix) to optimize reaction yield by varying temperature, pH, and stoichiometry .
  • Safety Compliance : Adhere to NIST and ACS guidelines for handling sulfonamides, including fume hood use and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(Azanediylbis(methylene))dibenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,3'-(Azanediylbis(methylene))dibenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.